molecular formula C12H12N2 B039739 2-Amino-3-methyl-5-phenylpyridine CAS No. 114042-03-4

2-Amino-3-methyl-5-phenylpyridine

Cat. No.: B039739
CAS No.: 114042-03-4
M. Wt: 184.24 g/mol
InChI Key: WVUDWMVFKOHVGR-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-5-phenylpyridine is a heterocyclic aromatic compound with a pyridine ring substituted with an amino group at position 2, a methyl group at position 3, and a phenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-5-phenylpyridine typically involves multi-step organic reactions. One common method starts with the preparation of 3-methyl-5-phenylpyridine, followed by the introduction of the amino group at position 2. This can be achieved through nitration, reduction, and subsequent amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methyl-5-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-Amino-3-methyl-5-phenylpyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for pharmaceutical agents targeting various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-5-phenylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Amino-3-methylpyridine: Lacks the phenyl group at position 5, resulting in different chemical and biological properties.

    2-Amino-5-phenylpyridine: Lacks the methyl group at position 3, affecting its reactivity and applications.

    3-Amino-5-phenylpyridine: The amino group is at position 3 instead of 2, leading to variations in its chemical behavior.

Uniqueness: 2-Amino-3-methyl-5-phenylpyridine is unique due to the specific arrangement of its substituents, which confer distinct chemical reactivity and potential applications. Its combination of an amino group, methyl group, and phenyl group on the pyridine ring makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

3-methyl-5-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUDWMVFKOHVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150638
Record name 2-Amino-3-methyl-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114042-03-4
Record name 3-Methyl-5-phenyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114042-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-methyl-5-phenylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114042034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-methyl-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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